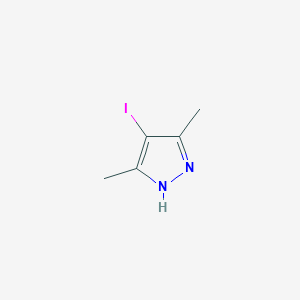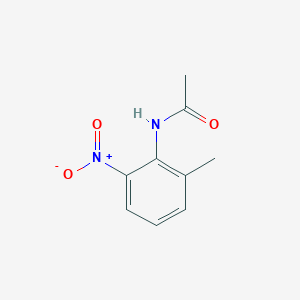
2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide, also known as methoxyacetyl-fentanyl, is a synthetic opioid that has gained attention in recent years due to its potent analgesic effects. It was first synthesized in the 1960s by Paul Janssen, a Belgian chemist, and has since been used in scientific research to study its mechanism of action and biochemical effects.
Mécanisme D'action
The exact mechanism of action of 2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide is not fully understood. However, it is believed to work by binding to the mu-opioid receptor in the brain, which results in the inhibition of pain signals.
Effets Biochimiques Et Physiologiques
2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide has been shown to have potent analgesic effects in animal studies. It has also been shown to produce respiratory depression, sedation, and euphoria. However, it can also produce adverse effects such as nausea, vomiting, and constipation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide in lab experiments is its potent analgesic effects, which can be useful for studying pain pathways in the central nervous system. However, its potential for abuse and adverse effects such as respiratory depression and sedation can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide. One area of interest is its potential use as a pain medication, particularly for chronic pain conditions. Another area of interest is its potential for abuse and addiction, and the development of strategies to prevent or treat opioid addiction. Additionally, further research is needed to fully understand its mechanism of action and potential effects on the central nervous system.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide involves the reaction of N-methyl-4-piperidone with 4-methoxybenzyl chloride in the presence of a base such as sodium carbonate. The resulting product is then reacted with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride to yield the final product.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide has been used in scientific research to study its analgesic effects and potential use as a pain medication. It has also been used to study its effects on the central nervous system and its potential for abuse.
Propriétés
Numéro CAS |
5357-16-4 |
|---|---|
Nom du produit |
2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide |
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C16H17NO2/c1-17(14-6-4-3-5-7-14)16(18)12-13-8-10-15(19-2)11-9-13/h3-11H,12H2,1-2H3 |
Clé InChI |
TWQUUYSIDTVSEK-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)OC |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione](/img/structure/B181043.png)




![N-[(4-fluorophenyl)sulfonyl]-beta-alanine](/img/structure/B181053.png)



